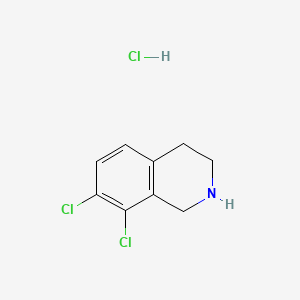

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both saturated and aromatic components. The official International Union of Pure and Applied Chemistry name is designated as "7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride," which accurately reflects both the parent heterocyclic structure and its salt formation with hydrogen chloride. This nomenclature specifically identifies the positioning of chlorine substituents at the 7 and 8 positions of the isoquinoline ring system, while the "tetrahydro" prefix indicates the saturation of the 1,2,3,4-positions within the heterocyclic framework.

The Chemical Abstracts Service registry number for this hydrochloride salt is 57987-77-6, which serves as its unique molecular identifier in chemical databases and regulatory frameworks. This registry number distinguishes the hydrochloride salt from its free base form, which carries the separate Chemical Abstracts Service number 61563-24-4. The compound is also recognized by several synonymous designations including SK&F 64139, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinolinium chloride, and the extended systematic name "7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)". These alternative nomenclatures reflect different institutional naming conventions and emphasize various aspects of the compound's chemical structure and salt formation.

Molecular Formula and Weight Calculations

The molecular formula of this compound is precisely defined as C₉H₁₀Cl₃N, which accounts for the organic base component plus the additional chloride ion from the hydrochloride salt formation. This formula represents a total of 23 atoms comprising 9 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom. The molecular weight calculation yields 238.5 grams per mole for the complete hydrochloride salt, representing a significant increase from the free base molecular weight of 202.08 grams per mole due to the incorporation of the additional hydrogen chloride component.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₉H₁₀Cl₃N | C₉H₉Cl₂N |

| Molecular Weight | 238.5 g/mol | 202.08 g/mol |

| Chemical Abstracts Service Number | 57987-77-6 | 61563-24-4 |

| Additional HCl Component | Present | Absent |

The structural composition analysis reveals that chlorine atoms constitute approximately 44.7% of the total molecular weight in the hydrochloride form, emphasizing the substantial contribution of halogen substituents to the overall molecular mass. The nitrogen atom represents approximately 5.9% of the molecular weight, while the carbon framework accounts for approximately 45.4% of the total mass. This distribution highlights the compound's character as a heavily halogenated organic molecule with significant potential for halogen-mediated interactions and reactivity patterns.

Simplified Molecular-Input Line-Entry System Notation and International Chemical Identifier Key Configuration

The Simplified Molecular-Input Line-Entry System notation for this compound is represented as "C1CNCC2=C1C=CC(=C2Cl)Cl.Cl", which provides a linear text representation of the complete molecular structure including both the organic component and the chloride counterion. This notation systematically describes the connectivity pattern starting from the saturated nitrogen-containing ring, progressing through the fused aromatic system, and explicitly indicating the chlorine substitutions at positions 7 and 8, followed by the separate chloride ion designation.

The International Chemical Identifier representation provides a more detailed structural description through the notation "InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H". This identifier systematically encodes the molecular structure, stereochemistry, and connectivity patterns in a standardized format that enables unambiguous chemical identification across different software systems and databases. The corresponding International Chemical Identifier Key "MPGYNUDLCXDURR-UHFFFAOYSA-N" serves as a fixed-length hash representation derived from the full International Chemical Identifier string.

The structural encoding reveals several critical features of the molecule's architecture. The notation indicates the presence of a bicyclic system with a six-membered aromatic ring fused to a six-membered saturated ring containing the nitrogen heteroatom. The chlorine substitutions are specifically positioned on the aromatic portion of the molecule, creating a unique substitution pattern that significantly influences the compound's electronic properties and potential reactivity profiles.

Crystallographic and Stereochemical Properties

X-ray Diffraction Analysis of Crystal Structure

While comprehensive X-ray diffraction analysis data for this compound is not extensively documented in current crystallographic databases, related structural studies on tetrahydroisoquinoline derivatives provide valuable insights into the expected crystallographic characteristics of this compound class. Tetrahydroisoquinolines generally exhibit distinctive packing arrangements in their crystalline forms, with intermolecular interactions primarily governed by hydrogen bonding patterns involving the nitrogen heteroatom and any available hydrogen bond donors or acceptors.

The crystalline structure of halogenated tetrahydroisoquinolines typically demonstrates significant intermolecular interactions through halogen bonding, particularly when chlorine substituents are present on the aromatic ring system. These halogen bonds can substantially influence the overall crystal packing efficiency and thermal stability of the crystalline material. The presence of the hydrochloride salt formation introduces additional complexity through ionic interactions between the protonated nitrogen center and the chloride counterion, which significantly affects the crystal lattice organization and mechanical properties.

Comparative analysis with structurally related compounds suggests that this compound likely adopts a crystalline form characterized by layers of organic cations stabilized by chloride anions positioned to optimize electrostatic interactions. The dichloroaromatic substitution pattern is expected to create specific geometric constraints that influence both intramolecular conformation and intermolecular packing arrangements within the crystal lattice structure.

Conformational Analysis Through Computational Modeling

Computational studies on tetrahydroisoquinoline derivatives reveal that these compounds typically exhibit significant conformational flexibility within their saturated ring portions while maintaining relatively rigid aromatic components. The 1,2,3,4-tetrahydroisoquinoline framework generally adopts envelope or half-chair conformations for the saturated six-membered ring, with the nitrogen atom position and substitution pattern significantly influencing the preferred conformational states.

The presence of chlorine substituents at the 7 and 8 positions introduces additional steric and electronic factors that constrain the available conformational space. Density functional theory calculations on related dichlorinated tetrahydroisoquinolines suggest that these compounds exhibit reduced conformational flexibility compared to unsubstituted analogs, with the chlorine atoms creating favorable intramolecular interactions that stabilize specific conformational arrangements. The electronic effects of chlorine substitution also influence the nitrogen basicity and protonation state, which directly affects the compound's three-dimensional structure in its hydrochloride salt form.

Energy minimization studies typically reveal that the preferred conformation minimizes steric clashes between the chlorine substituents and the saturated ring hydrogens while optimizing favorable electrostatic interactions. The hydrochloride salt formation constrains the nitrogen atom in a protonated state, which significantly affects the overall molecular geometry and preferred conformational arrangements compared to the neutral free base form.

Spectroscopic Fingerprint Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound, although specific spectral data for this exact compound is limited in available literature. Based on structural analysis of related tetrahydroisoquinoline derivatives, the proton Nuclear Magnetic Resonance spectrum is expected to exhibit characteristic signal patterns that reflect the compound's unique substitution pattern and ring system.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum should display distinctive signals corresponding to the aromatic protons of the dichlorinated benzene ring. The 7,8-dichloro substitution pattern creates a specific electronic environment that significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons. The saturated ring protons are expected to appear as complex multiplets in the aliphatic region, with their chemical shifts influenced by the proximity to the aromatic system and the nitrogen heteroatom.

Carbon-13 Nuclear Magnetic Resonance analysis would provide complementary structural information, particularly regarding the aromatic carbon environments affected by chlorine substitution. The chlorinated aromatic carbons typically exhibit characteristic chemical shifts that differ significantly from unsubstituted aromatic carbons, enabling precise identification of the substitution pattern. The saturated ring carbons would appear at chemical shifts typical for aliphatic carbons adjacent to nitrogen and aromatic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline provides valuable information about its fragmentation behavior and molecular ion characteristics. The free base form exhibits predictable collision cross section values for various ionization adducts, with the protonated molecular ion [M+H]⁺ appearing at m/z 202.01848 with a predicted collision cross section of 137.8 Ų. Sodium adduct formation [M+Na]⁺ produces ions at m/z 224.00042 with a collision cross section of 147.1 Ų.

The characteristic isotope pattern resulting from the presence of two chlorine atoms creates distinctive mass spectral signatures that enable unambiguous identification of the compound. Chlorine isotope peaks separated by 2 mass units with characteristic intensity ratios provide definitive confirmation of the dichlorinated structure. Common fragmentation pathways typically involve loss of hydrogen chloride or chlorine atoms from the aromatic ring system, creating fragment ions that retain the core tetrahydroisoquinoline structure.

| Ionization Mode | m/z Value | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 202.01848 | 137.8 |

| [M+Na]⁺ | 224.00042 | 147.1 |

| [M-H]⁻ | 200.00392 | 138.5 |

| [M+NH₄]⁺ | 219.04502 | 157.5 |

Additional fragmentation patterns include formation of ions through loss of the saturated ring portion while retaining the chlorinated aromatic system, providing structural information about the relative stability of different molecular fragments under mass spectrometric conditions.

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared spectroscopic analysis of this compound would be expected to reveal characteristic absorption bands corresponding to the various functional groups and structural features present in the molecule. The nitrogen-hydrogen stretching vibrations associated with the protonated nitrogen in the hydrochloride salt form would appear in the region typical for secondary amine salts, providing confirmation of the salt formation and protonation state.

The aromatic carbon-carbon stretching vibrations would appear in the characteristic aromatic region, with specific band positions influenced by the electron-withdrawing effects of the chlorine substituents. Carbon-chlorine stretching vibrations would produce distinctive absorption bands in the fingerprint region, enabling identification of the halogenated aromatic system. The saturated ring carbon-hydrogen stretching and bending vibrations would contribute additional characteristic bands that confirm the tetrahydroisoquinoline framework.

Properties

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYNUDLCXDURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973559 | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57987-77-6 | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4GC42360M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Overview

This method involves direct cyclization of N-hydroxyethyl or N-haloethyl derivatives of 2,3-dichlorobenzylamine in a molten aluminum chloride medium, often with catalytic amounts of ammonium chloride. The reaction proceeds without organic solvents at elevated temperatures (160–210°C), producing the tetrahydroisoquinoline core.

Detailed Procedure and Conditions

- Starting Materials: N-hydroxyethyl-2,3-dichlorobenzylamine or its hydrohalide salts (e.g., hydrochloride, hydrobromide).

- Catalysts/Additives: Aluminum chloride (AlCl3) as Lewis acid; catalytic ammonium chloride to facilitate reaction.

- Reaction Conditions: Heating the mixture to 180–200°C for 7–12 hours in the absence of organic solvents.

- Work-up: After reaction completion, the melt is diluted with chlorobenzene, cooled, and poured into 10% hydrochloric acid. The aqueous phase is basified to pH 11 with sodium hydroxide, extracted with methylene chloride or ethyl ether, dried, and concentrated.

- Isolation: Gaseous hydrogen chloride is bubbled into the organic solution to precipitate the hydrochloride salt of the product, which is filtered and dried.

Yields and Purity

- Typical yields range from 75% to 86% for the hydrochloride salt.

- Purity assessed by high-pressure liquid chromatography (HPLC) is generally above 90%, with some preparations reaching 98.7%.

- Thin layer chromatography (TLC) confirms the major product with minimal impurities.

Reaction Summary

$$

\text{N-hydroxyethyl-2,3-dichlorobenzylamine} + \text{AlCl}_3 \xrightarrow{180-200^\circ C} \text{7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride}

$$

Preparation via Cyclization of N-Acetyl-2,3-dichlorobenzylaminoacetaldehyde Dimethyl Acetal Followed by Reduction and Hydrolysis

Overview

This method involves a three-step sequence starting from N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal:

- Cyclization to N-acetyl-7,8-dichloro-1,2-dihydroisoquinoline using a Lewis acid catalyst.

- Catalytic hydrogenation to the tetrahydroisoquinoline derivative.

- Hydrolysis of the N-acetyl group to yield the free tetrahydroisoquinoline, which is then converted to the hydrochloride salt.

Detailed Procedure and Conditions

- Cyclization: Carried out at room temperature using aluminum chloride in an organic chlorinated solvent such as dichloroethane.

- Reduction: Catalytic hydrogenation using platinum oxide in tetrahydrofuran under 20 psi hydrogen pressure for about 3 hours.

- Hydrolysis: Refluxing the acetylated product in concentrated hydrochloric acid for 3 hours, followed by solvent removal and recrystallization.

- Isolation: Final product is recrystallized from methanol-ether to obtain the hydrochloride salt.

Yields and Purity

- The method yields high-purity this compound with melting points around 221–222°C.

- This route allows for controlled synthesis with well-defined intermediates.

Reaction Sequence Summary

| Step | Reaction | Conditions |

|---|---|---|

| Cyclization | N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal → N-acetyl-7,8-dichloro-1,2-dihydroisoquinoline | Room temp, AlCl3 catalyst, dichloroethane solvent |

| Catalytic Reduction | N-acetyl-dihydroisoquinoline → N-acetyl-tetrahydroisoquinoline | PtO2 catalyst, H2 (20 psi), tetrahydrofuran, 3 h |

| Hydrolysis & Isolation | N-acetyl-tetrahydroisoquinoline → this compound | Reflux in conc. HCl, recrystallization |

Comparative Data Table of Preparation Methods

| Parameter | Method 1: AlCl3 Melt Cyclization | Method 2: Cyclization + Reduction + Hydrolysis |

|---|---|---|

| Starting Material | N-hydroxyethyl or N-haloethyl-2,3-dichlorobenzylamine | N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal |

| Catalyst | Aluminum chloride (AlCl3), ammonium chloride (cat.) | Aluminum chloride (AlCl3), PtO2 for reduction |

| Solvent | None (melt) or chlorobenzene for dilution | Dichloroethane (cyclization), tetrahydrofuran (reduction) |

| Reaction Temperature | 160–210°C (typically 180–200°C) | Room temperature (cyclization), 20 psi H2 (reduction) |

| Reaction Time | 7–12 hours | Cyclization: hours; Reduction: ~3 hours; Hydrolysis: 3 hours |

| Yield | 75–86% | High yield, purity > 95% |

| Purity | >90% by HPLC | High purity, confirmed by melting point and recrystallization |

| Product Form | Hydrochloride salt | Hydrochloride salt |

Research Findings and Analysis

- Catalyst Role: Aluminum chloride acts as a Lewis acid to promote intramolecular cyclization, facilitating the formation of the tetrahydroisoquinoline ring system.

- Temperature Sensitivity: High temperatures in the melt method accelerate cyclization but require careful control to avoid decomposition.

- Additives: Ammonium chloride or other ammonium halides serve as catalytic additives to improve yield and reaction rate.

- Purification: Acid-base extraction and precipitation with gaseous hydrogen chloride are effective for isolating the hydrochloride salt in high purity.

- Alternative Routes: The multi-step cyclization-reduction-hydrolysis method allows for more controlled intermediate formation, which can be advantageous for scale-up or when high purity is essential.

Scientific Research Applications

Medicinal Chemistry

Targeting Enzymes and Receptors

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride acts primarily as a potent reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the biosynthesis of catecholamines such as norepinephrine and epinephrine, which are vital for various physiological functions including stress response and cardiovascular regulation.

Therapeutic Applications

The compound has been investigated for its potential use in treating conditions related to dysregulated catecholamine levels. Notable therapeutic areas include:

- Neurodegenerative Disorders : Research indicates that compounds similar to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline may have applications in treating disorders like Parkinson's disease due to their effects on neurotransmitter systems .

- Sleep Disorders : The compound's interaction with orexin receptors suggests potential applications in managing sleep disorders such as narcolepsy and insomnia .

- Mood Disorders : Its ability to modulate neurotransmitter levels positions it as a candidate for treating depression and anxiety-related disorders .

Biochemical Research

Biochemical Properties

The biochemical interactions of this compound are complex and not fully elucidated. However, it is known to influence cellular signaling pathways and gene expression through its interactions with various biomolecules.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of tetrahydroisoquinoline exhibited antimicrobial properties against several bacterial strains. This suggests that this compound could be further explored for its potential use as an antimicrobial agent.

Industrial Applications

Chemical Synthesis

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in reactions that yield more complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines. By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters like norepinephrine and epinephrine, affecting various physiological processes.

Comparison with Similar Compounds

Analgesic/Anti-Inflammatory Tetrahydroisoquinolines

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Structural Differences: Contains 6,7-dimethoxy and 4’-dimethylaminophenyl substituents instead of 7,8-dichloro groups. Activity: Demonstrates superior analgesic and anti-inflammatory effects compared to metamizole sodium and diclofenac in rodent models (hot plate and writhing tests) .

| Parameter | DCTQ | 1-(4’-DAP-6,7-DM-THIQ) |

|---|---|---|

| Substituents | 7,8-Cl | 6,7-OCH3, 4’-N(CH3)2 |

| Primary Activity | PNMT/MAO inhibition | Analgesic/Anti-inflammatory |

| IC50 (PNMT) | 10 µM | N/A |

PNMT Inhibitors and Substrates

- 8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (LY134046)

- Bis[tetrahydroisoquinoline] Derivatives Structural Modification: DCTQ dimerized via alkyl chains (e.g., C6 bridge). Activity: IC50 values as low as 0.08 µM for PNMT inhibition, demonstrating enhanced potency over monomeric DCTQ (10 µM) due to cooperative binding .

| Compound | PNMT IC50 | Kinetic Profile |

|---|---|---|

| DCTQ | 10 µM | Competitive inhibitor |

| LY134046 | N/A | Substrate (Km = 14 µM) |

| Bis-THIQ (C6 bridge) | 0.08 µM | Competitive/uncompetitive |

Halogenated Derivatives and Positional Isomers

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Structural Difference: Chlorine at positions 5 and 7 vs. 7 and 8 in DCTQ. Activity: Limited data available, but positional isomerism likely alters enzyme binding and metabolic stability .

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Structural Simplicity: Single chlorine at position 5.

| Compound | Substituents | Reported Activity |

|---|---|---|

| DCTQ | 7,8-Cl | PNMT/MAO inhibition |

| 5,7-Dichloro-THIQ | 5,7-Cl | Undisclosed |

| 7-Chloro-THIQ | 7-Cl | Synthetic intermediate |

Methoxy-Substituted Derivatives

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Salsolinol) Structural Feature: 6,7-dimethoxy groups instead of halogens. Lacks xanthine oxidase (XO) inhibitory activity due to methoxy substitution .

- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (Compound 16) Activity: XO inhibitor (IC50 = 135.72 µM). Fluorophenyl and nitrile groups enhance XO binding vs. methoxy derivatives .

Metabolic and Pharmacokinetic Considerations

- DCTQ Metabolism: Rats: Aromatization to 7,8-dichloroisoquinoline, followed by hydroxylation . Dogs: N-methylation and N-oxidation pathways dominate .

- Species Variability : Rat microsomes catalyze stepwise oxidation, while dogs exhibit distinct N-methylation .

- Comparative Stability: Methoxy-substituted compounds (e.g., salsolinol) may exhibit slower hepatic clearance than halogenated analogs due to reduced electronegativity .

Biological Activity

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of this compound is its role as a potent reversible inhibitor of PNMT. The inhibition of this enzyme results in decreased levels of epinephrine in the body, which can have various physiological effects.

- Target Enzyme : PNMT

- Inhibition Concentration : Effective at concentrations around M, leading to approximately 50% inhibition of PNMT activity .

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : It influences cellular signaling pathways and gene expression by modulating neurotransmitter systems.

- Oxidation Products : The compound can form quinoline derivatives upon oxidation.

- Reduction Products : Reduced isoquinoline derivatives are also major products formed during metabolic processes.

In Vitro Studies

In laboratory settings, this compound has been shown to affect various cell types through its interaction with PNMT and other cellular targets. The compound's ability to inhibit PNMT suggests potential applications in managing conditions associated with catecholamine dysregulation.

Case Studies

- Animal Models : Administration in rat and squirrel monkey models demonstrated significant reductions in adrenal epinephrine levels when dosed at 10-100 mg/kg orally. This indicates a potential for therapeutic use in conditions where catecholamine levels need to be controlled .

- Pharmacological Applications : The compound has been studied for its potential as a biochemical probe in research settings and as a candidate for developing treatments for neurodegenerative disorders due to its effects on neurotransmitter systems .

Comparative Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:

The synthesis of 7,8-dichloro-substituted tetrahydroisoquinolines typically involves cyclization reactions such as the Pictet-Sengler reaction or Bischler-Napieralski cyclization , followed by chlorination. For example:

Cyclization : React 3,4-dichlorophenethylamine with formaldehyde or glyoxylic acid under acidic conditions to form the tetrahydroisoquinoline backbone.

Chlorination : Use chlorinating agents (e.g., POCl₃, SOCl₂) to introduce chlorine substituents at positions 7 and 8, ensuring regioselectivity via temperature control (60–80°C) .

Purification : Recrystallize the product using ethanol/HCl mixtures to isolate the hydrochloride salt. Validate purity via HPLC (>95%) and ¹H/¹³C NMR (e.g., δ 3.2–4.1 ppm for CH₂ groups in the tetrahydro ring) .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Methodological Answer:

Discrepancies in activity data (e.g., receptor binding vs. functional assays) may arise from:

Impurity profiles : Characterize batches using LC-MS to identify trace impurities (e.g., dechlorinated byproducts) that could interfere with assays .

Solubility effects : Test activity in multiple buffers (e.g., PBS, DMSO/saline mixtures) to assess solubility-dependent false negatives .

Off-target interactions : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific binding to related receptors .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Key techniques include:

NMR Spectroscopy : Confirm the tetrahydroisoquinoline backbone via characteristic peaks (e.g., δ 2.8–3.5 ppm for CH₂ groups) and chlorine-induced deshielding of aromatic protons .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 260.04 for C₁₁H₁₂Cl₂N⁺) and isotopic patterns for chlorine .

X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and chloride counterion placement .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

Stability studies should include:

Thermal Stress Testing : Incubate at 40°C/75% RH for 14 days; monitor degradation via HPLC-UV (e.g., new peaks at t = 8.2 min indicate dechlorination) .

pH-Dependent Hydrolysis : Expose to buffers (pH 1–9) for 24 hours; use LC-MS/MS to identify hydrolysis products (e.g., loss of Cl⁻ yields 7/8-monochloro derivatives) .

Photostability : Irradiate with UV light (320–400 nm) and quantify degradation kinetics using QbD principles .

Advanced: What strategies optimize in vitro assays for studying this compound’s molecular interactions?

Methodological Answer:

Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) with purified GPCR membranes. Normalize data to control compounds (e.g., prazosin for α₁-adrenoceptors) .

Functional Assays : Employ calcium flux or cAMP detection in HEK293 cells transfected with target receptors. Include allosteric modulators to assess cooperative effects .

Computational Docking : Model interactions using Schrödinger Maestro with receptor crystal structures (PDB IDs: e.g., 6OS1 for adrenoceptors). Validate docking poses via alanine-scanning mutagenesis .

Basic: How should researchers handle discrepancies in reported solubility and formulation data?

Methodological Answer:

Solubility Screening : Test in DMSO, saline, and cell culture media (e.g., DMEM + 10% FBS) using nephelometry to detect precipitation .

Formulation Optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers to enhance aqueous solubility. Validate via dynamic light scattering (DLS) for particle size <200 nm .

Advanced: What mechanistic studies elucidate the compound’s metabolic pathways?

Methodological Answer:

In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH; identify metabolites via UHPLC-QTOF-MS (e.g., hydroxylation at C6 or demethylation) .

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate IC₅₀ values to assess drug-drug interaction risks .

Reactive Metabolite Trapping : Use glutathione (GSH) to trap electrophilic intermediates; detect GSH adducts via neutral loss scanning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.